Tert-butyl 4-(aminomethyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEJUWBZSJVVNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561183 | |
| Record name | tert-Butyl 4-(aminomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107045-28-3 | |
| Record name | tert-Butyl 4-(aminomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(aminomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Research Context and Significance of Tert Butyl 4 Aminomethyl Benzoate in Advanced Organic Synthesis
Strategic Positioning as a Versatile Chemical Building Block
Tert-butyl 4-(aminomethyl)benzoate is strategically positioned as a versatile chemical building block due to the orthogonal reactivity of its two functional groups. bldpharm.com The primary amine group serves as a nucleophile or a point for amide bond formation, while the tert-butyl ester acts as a protecting group for the carboxylic acid. This protecting group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions, allowing for sequential and controlled synthetic transformations. organic-chemistry.org
This dual functionality enables its use as a linker or spacer in the synthesis of a wide array of more complex molecules. The aminomethyl group can be readily coupled with various electrophiles, while the deprotected carboxylic acid can participate in subsequent reactions, such as amide or ester formations. This strategic design is crucial in multi-step syntheses where precise control over reactivity is paramount.
Evolution of Research Interests in Functionalized Benzoate (B1203000) Derivatives
Research interest in functionalized benzoate derivatives has evolved significantly, driven by their broad applicability in medicinal chemistry, materials science, and catalysis. researchgate.netresearchgate.netbohrium.com Initially, simpler benzoate esters were explored for their basic chemical properties and reactivity. However, the focus has shifted towards more complex, "functionalized" derivatives that incorporate additional reactive sites. researchgate.net This allows for the synthesis of molecules with tailored properties and functions.
The introduction of functional groups, such as the aminomethyl group in this compound, has been a key development. These groups provide handles for further chemical modification, enabling the creation of libraries of compounds for drug discovery or the development of novel materials. nih.govmdpi.com Spectroscopic and theoretical studies on benzoate derivatives have also contributed to a deeper understanding of their electronic properties and how these are influenced by different substituents, further guiding the design of new functional molecules. bohrium.com
Overview of Key Research Domains Utilizing the Compound
The unique structural features of this compound have led to its application in several key research domains:
Medicinal Chemistry: This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. chemicalbook.comevitachem.com It is used in the preparation of enzyme inhibitors, such as those targeting protein kinases, and in the development of antiviral agents. nih.govchemicalbook.com For instance, it has been utilized in the synthesis of potent entry inhibitors for Ebola and Marburg viruses. nih.gov Its structure allows for the systematic modification of different parts of a lead compound to optimize its pharmacological profile.
Materials Science: In materials science, functionalized benzoates are employed in the creation of novel polymers and organic frameworks. mdpi.comsmolecule.com The ability to incorporate this building block into larger structures allows for the tuning of material properties, such as thermal stability and optical characteristics. researchgate.net For example, derivatives have been used in the development of functionalized ionic liquids and in the surface modification of carbon nanotubes. researchgate.netmdpi.com
Peptide Synthesis and Peptidomimetics: The amino acid-like structure of this compound makes it a valuable component in peptide synthesis and the design of peptidomimetics. sigmaaldrich.com The tert-butyl ester protects the carboxylic acid group during peptide coupling reactions, and the aminomethyl group can be incorporated into peptide backbones or used as a linker to attach other molecules.
The table below summarizes the key properties and identifiers of this compound.
| Identifier | Value |
| IUPAC Name | This compound nih.gov |
| CAS Number | 107045-28-3 nih.gov |
| Molecular Formula | C12H17NO2 nih.gov |
| Molecular Weight | 207.27 g/mol nih.gov |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CN nih.gov |
Advanced Methodologies for the Synthesis of Tert Butyl 4 Aminomethyl Benzoate
Catalytic Hydrogenation Protocols for Benzonitrile (B105546) Precursors
One of the most direct and widely employed methods for synthesizing Tert-butyl 4-(aminomethyl)benzoate is the catalytic hydrogenation of its corresponding benzonitrile precursor, tert-butyl 4-cyanobenzoate (B1228447). This process involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂) using hydrogen gas in the presence of a metal catalyst.
The efficiency of the hydrogenation of tert-butyl 4-cyanobenzoate is highly dependent on the choice of catalyst and reaction conditions. Optimization of these parameters is crucial for maximizing yield and minimizing reaction time and the formation of byproducts, such as secondary amines.
Palladium on activated charcoal (Pd/C) is a commonly utilized catalyst for this transformation. A documented procedure using 10% Pd/C in methanol (B129727) with hydrogen gas achieves a high yield of 93.4%. chemicalbook.com Other noble metal catalysts, such as those based on rhodium and ruthenium, are also employed in nitrile hydrogenations. dergipark.org.tr More recently, catalysts based on earth-abundant metals like iron and cobalt have been developed as more sustainable alternatives. scispace.comacs.org An iron-pincer complex, for example, has shown high activity for the hydrogenation of various benzonitriles, including those with ester functionalities. scispace.com
Key reaction parameters that are subject to optimization include hydrogen pressure, temperature, solvent, and the potential use of additives like ammonia (B1221849) to suppress the formation of secondary amine byproducts. acs.orggoogle.com While higher temperatures can sometimes prevent the formation of certain intermediates, they can also lead to side reactions if not carefully controlled. scispace.com The choice of solvent is also critical; polar protic solvents like methanol or ethanol (B145695) are frequently used. chemicalbook.com
Below is a table summarizing typical conditions for the catalytic hydrogenation of benzonitrile precursors.
| Catalyst System | Precursor | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| 10% Pd/C | tert-Butyl 4-cyanobenzoate | Methanol | Not specified | Not specified | 93.4 | chemicalbook.com |
| Iron-Pincer Complex | Methyl 4-cyanobenzoate | THF | 130 | 50 | High | scispace.com |
| Raney Nickel | Methyl p-cyanobenzoate | Aqueous Ammonia/Methanol | 50-180 | 10-150 | High | google.com |
| Ru/TiP | Methyl 4-formylbenzoate (B8722198) (for reductive amination) | Not specified | Ambient | 1 (NH₃) + 2 (H₂) | 99 | sci-hub.se |
This table is representative of conditions used for similar substrate types, illustrating the range of parameters typically optimized.
Stereoselective hydrogenation is a powerful technique for the synthesis of chiral molecules, typically involving the asymmetric reduction of prochiral double bonds (C=C, C=O, C=N). researchgate.netresearchgate.net However, in the synthesis of this compound from tert-butyl 4-cyanobenzoate, the target molecule itself is achiral. Consequently, the direct application of stereoselective hydrogenation to introduce a specific chirality into the final product is not relevant.
Academic inquiry into asymmetric hydrogenation focuses on creating enantiomerically enriched products from substrates that can yield chiral centers upon reduction. For instance, the asymmetric hydrogenation of substituted olefins or imines using chiral catalysts (e.g., those with rhodium or palladium centers coordinated to chiral ligands) is a well-established field for producing chiral alcohols and amines. researchgate.netdicp.ac.cn While these principles are fundamental to modern organic synthesis, dedicated research into stereoselective pathways for the specific synthesis of the achiral this compound is not a primary objective in the literature.
Alternative Synthetic Routes and Their Comparative Efficiencies
Beyond the direct hydrogenation of the nitrile, alternative synthetic strategies offer flexibility in precursor selection and can be advantageous in certain contexts. Key alternative routes include the esterification of 4-(aminomethyl)benzoic acid and reductive amination approaches starting from an aldehyde.
This route involves the direct formation of the tert-butyl ester from 4-(aminomethyl)benzoic acid. Standard esterification methods can be complicated by the presence of the basic amino group, which can react with acid catalysts or coupling agents. To circumvent this, specialized methods have been developed.
One effective method for the direct tert-butylation of amino acids involves using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (B1210297) as the solvent and reactant. organic-chemistry.org This approach is notable for its ability to directly afford tert-butyl esters with free amino groups in good yields under relatively mild conditions. organic-chemistry.org Another common strategy is the Steglich esterification, which uses a carbodiimide (B86325) coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). jove.com While highly effective, this method often requires protection of the amine group (e.g., as a Boc or Cbz derivative) prior to esterification to prevent side reactions, followed by a subsequent deprotection step.
The comparative efficiency depends on factors like atom economy, step count, and the cost of reagents. Direct esterification methods are more step-efficient, while protection-based strategies offer broader substrate compatibility at the cost of additional synthetic steps.
Reductive amination provides another powerful pathway to this compound. This two-step, one-pot process typically starts with the aldehyde precursor, tert-butyl 4-formylbenzoate. chemscene.com The aldehyde first reacts with an ammonia source (such as ammonia gas, aqueous ammonia, or an ammonium (B1175870) salt) to form an intermediate imine. This imine is then immediately reduced in situ by a suitable reducing agent to yield the target primary amine.
A variety of reducing agents can be employed, from classic hydride reagents to catalytic hydrogenation systems. Modern catalytic systems are often preferred for their efficiency and selectivity. For example, ruthenium supported on a titanium phosphonate (B1237965) (Ru/TiP) catalyst has been shown to be highly effective for the reductive amination of carbonyl compounds with ammonia and hydrogen gas, even at ambient temperatures. sci-hub.se This method successfully converts methyl 4-formylbenzoate into its corresponding aminomethyl derivative in 99% yield, demonstrating the viability of this approach for structurally similar substrates like tert-butyl 4-formylbenzoate. sci-hub.se The choice of catalyst and conditions is key to preventing over-reduction or side reactions. sci-hub.segoogle.com
Green Chemistry Principles in the Synthesis of the Compound
The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. dergipark.org.trnih.gov
Several innovative techniques align with these principles. For the esterification step, a novel method utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This approach eliminates the need for hazardous solvents and operates at room temperature, significantly lowering energy consumption. rsc.org The use of flow microreactors also presents a more sustainable alternative to traditional batch processes for tert-butyl ester synthesis, offering better process control, higher efficiency, and reduced waste. rsc.org
In the context of Steglich esterification, replacing hazardous chlorinated solvents like dichloromethane (B109758) with greener alternatives such as acetonitrile (B52724) has been shown to be effective, providing comparable rates and yields without the need for chromatographic purification. jove.com For hydrogenation and reductive amination routes, the development of catalysts from abundant, non-toxic base metals like iron and cobalt is a key area of green chemistry research, moving away from precious and toxic heavy metals. scispace.comjku.at Furthermore, conducting these reactions in environmentally benign solvents or even water, where possible, contributes to a greener synthetic profile. sci-hub.se
Solvent-Free and Aqueous Medium Synthesis Research
The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free and aqueous-based synthetic routes is a primary goal of green chemistry.
While specific research on solvent-free or aqueous-phase synthesis of this compound is not extensively documented, related methodologies offer promising avenues. A patent describes a metal-free method for synthesizing tert-butyl esters from nitrile compounds and tert-butanol (B103910) peroxide in a mild environment. This approach, which avoids transition metal catalysts and harsh conditions, presents a potentially greener alternative to traditional methods. The reaction is noted for its high selectivity and yield, suggesting its applicability to the synthesis of this compound.
Another approach involves the synthesis of 4-aminomethyl benzoic acid, a related compound, through the catalytic reduction of 4-carboxy benzaldehyde (B42025) oxime or its alkyl ester in an aqueous sodium hydroxide (B78521) solution. This method highlights the potential for using water as a solvent in the synthesis of related aminobenzoic acid derivatives.
Sustainable Catalyst Development
The development of sustainable catalysts, which are typically non-toxic, earth-abundant, and recyclable, is another critical area of research. For the synthesis of this compound, this often involves replacing precious metal catalysts with more sustainable alternatives.
One documented synthesis of this compound utilizes palladium on activated charcoal as a catalyst for the hydrogenation of a precursor. While effective, palladium is a precious metal. Research into iron-organocatalysis for related reactions, such as the synthesis of epoxy carboxylic acid esters, showcases the potential of using more abundant and less toxic metals like iron as catalysts.
Furthermore, a patented metal-free synthesis of tert-butyl esters highlights a move away from transition metal catalysts altogether. This method utilizes readily available raw materials and operates under mild conditions, aligning with the principles of sustainable chemistry. The development of organocatalysts also presents a viable sustainable alternative for various chemical transformations.
Process Intensification and Scale-Up Research for Industrial Applications
Process intensification and scale-up are crucial for translating laboratory-scale syntheses into viable industrial processes. This involves optimizing reaction conditions, improving yields, and ensuring the process is safe and cost-effective at a larger scale.
Several companies list this compound in their catalogs and offer scale-up and custom synthesis services, indicating that processes for its larger-scale production exist. The synthesis of related compounds provides insights into potential scale-up strategies. For instance, the synthesis of emamectin (B195283) benzoate (B1203000), another complex organic compound, has been optimized for industrial production by modifying the solvent and reaction conditions to improve yield and product stability.
The synthesis of this compound often involves starting from materials like tert-butyl 4-bromomethylbenzoate. The optimization of each step in such a multi-step synthesis, including reaction time, temperature, and purification methods, is essential for efficient scale-up.
Below is a table summarizing a common synthesis route for this compound:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |
| tert-butyl 4-cyanobenzoate | Hydrogen | Palladium on activated charcoal | Methanol | This compound | 93.4% |
This data highlights a high-yield step in the synthesis, which is a positive indicator for its potential in industrial applications. However, the reliance on a precious metal catalyst suggests an area for further research and development in sustainable process intensification.
Tert Butyl 4 Aminomethyl Benzoate As a Strategic Intermediate in Complex Molecular Architectures
Applications in Heterocyclic Compound Synthesis
The dual reactivity of tert-butyl 4-(aminomethyl)benzoate makes it a key starting material for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.
Precursor for Benzimidazoles and Related Nitrogen Heterocycles
This compound is utilized as a reactant in the multi-step preparation of benzimidazoles and their analogs. chemicalbook.com These heterocyclic motifs are of significant interest as they form the core of various protein kinase inhibitors. chemicalbook.com In a typical synthetic approach, the aminomethyl group of the benzoate (B1203000) derivative is reacted with other reagents to construct the imidazole (B134444) ring fused to a benzene (B151609) ring. For instance, in the synthesis of novel benzimidazole (B57391) derivatives with cysticidal activity, a related compound, methyl 4-(aminomethyl)benzoate, was reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) and N,N-diisopropylethylamine (DIPEA) to form the desired heterocyclic products. jst.go.jp This highlights the role of the aminomethylbenzoate scaffold in providing the necessary components for building the benzimidazole system.
Table 1: Example of Reagents in Benzimidazole Synthesis
| Starting Material/Reagent | Role in Synthesis | Reference |
| Methyl 4-(aminomethyl)benzoate | Provides the aminomethyl-aryl fragment for the benzimidazole core. | jst.go.jp |
| 1,1'-Carbonyldiimidazole (CDI) | Activates the reaction components for cyclization. | jst.go.jp |
| N,N-Diisopropylethylamine (DIPEA) | Acts as a non-nucleophilic base to facilitate the reaction. | jst.go.jp |
Role in the Construction of Fused Polycyclic Systems
The structural features of this compound are also advantageous for building more complex fused polycyclic systems. The compound can be incorporated into synthetic routes that yield pyrimidine-fused cyclic compounds, which are investigated for their potential as inhibitors of enzymes like SHP2. epo.org While specific examples may use analogs, the underlying principle involves using the aminomethylbenzoate core as a scaffold to which other rings are fused. The amine provides a reactive handle for annulation reactions, while the benzoate portion can be further modified or be part of the final polycyclic structure. These fused systems are prevalent in medicinal chemistry and materials science.
Integration into Macrocyclic and Constrained Scaffold Syntheses
Macrocycles, large ring-like molecules, often possess unique properties due to their size and constrained conformations. acs.org this compound and its derivatives are valuable components in the synthesis of these complex structures. The synthesis of macrocycles often requires carefully designed linear precursors that can efficiently cyclize, a process that can be challenging and require high-dilution conditions to favor intramolecular reaction over intermolecular polymerization. acs.orgwhiterose.ac.uk
The rigid aromatic ring of the benzoate derivative provides a degree of preorganization to the linear precursor, which can facilitate the final macrocyclization step. acs.org For example, a related compound, tert-butyl 4-(aminomethyl)benzylcarbamate, was used in the synthesis of macrocyclic squaramides, which are anion receptors with high sulfate (B86663) binding affinity. rsc.org In this synthesis, the diamine derivative was reacted with diethyl squarate to form the large macrocyclic structure. rsc.org The tert-butyl group serves a dual purpose: protecting the carboxylic acid and enhancing the solubility of the intermediates and final products. acs.org
Table 2: Components in Macrocycle Synthesis
| Component | Function | Example | Reference |
| Diamine Precursor | Provides two reactive sites for ring formation. | tert-butyl 4-(aminomethyl)benzylcarbamate | rsc.org |
| Linking Reagent | Connects the ends of the precursor to form the macrocycle. | Diethyl squarate | rsc.org |
Utilization in the Synthesis of Chiral Compounds
Asymmetric synthesis is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Chiral building blocks are essential for these syntheses. acs.org While this compound itself is achiral, a closely related analog, (S)-tert-butyl 4-(1-aminoethyl)benzoate, is a valuable chiral intermediate. bldpharm.combldpharm.com
The introduction of a methyl group on the carbon adjacent to the nitrogen atom creates a stereocenter. The (S)-enantiomer provides a pre-defined stereochemistry that can be carried through a synthetic sequence to produce an enantiomerically pure final product. bldpharm.combldpharm.com Such chiral building blocks are used in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). acs.org Biocatalytic methods, employing enzymes like alcohol dehydrogenases, are often used to produce these chiral intermediates with high enantiomeric excess. acs.org
Advanced Cross-Coupling Reactions Involving the Aromatic Moiety
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.netacs.org The aromatic ring of this compound can be functionalized using these methods, provided it is first converted to a suitable derivative, such as a halide or triflate.
For instance, a related compound, tert-butyl 4-bromo-2-chlorobenzoate, has been used in a Suzuki cross-coupling reaction. google.com.af In this reaction, the bromo-substituted aromatic ring was coupled with an organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond. google.com.af This demonstrates the feasibility of using the tert-butyl benzoate scaffold in such transformations. The amino group would typically need to be protected during these reactions.
Various advanced cross-coupling reactions could be applied to a suitably functionalized this compound derivative:
Suzuki-Miyaura Coupling: Reaction of an aryl halide with a boronic acid or ester. acs.org
Hiyama Coupling: Reaction of an aryl halide with an organosilane. acs.org
Kumada Coupling: Reaction of an aryl halide with a Grignard reagent (organomagnesium). acs.org
Stille Coupling: Reaction of an aryl halide with an organotin reagent.
The choice of catalyst, ligands, and reaction conditions is crucial for the success of these couplings and can influence yield and selectivity. acs.orgacs.org These reactions would allow for the introduction of a wide variety of substituents onto the aromatic ring, further expanding the utility of this compound as a strategic intermediate.
Table 3: Examples of Advanced Cross-Coupling Reactions
| Reaction Name | Electrophile | Nucleophile | Typical Catalyst | Reference |
| Suzuki-Miyaura | Aryl Halide/Triflate | Organoboron Compound | Palladium | acs.orggoogle.com.af |
| Hiyama | Aryl Halide | Organosilane | Nickel or Palladium | acs.org |
| Kumada | Aryl Halide | Grignard Reagent | Nickel or Palladium | acs.org |
| Stille | Aryl Halide | Organotin Compound | Palladium |
Functionalization and Derivatization Strategies for Tert Butyl 4 Aminomethyl Benzoate
Selective Modifications at the Primary Amino Group
The primary amino group in Tert-butyl 4-(aminomethyl)benzoate serves as a key site for molecular elaboration, readily undergoing reactions to form stable amide and sulfonamide linkages, as well as participating in N-alkylation and N-acylation.
Amide and Sulfonamide Formation Research
The formation of an amide bond is a fundamental transformation in organic and medicinal chemistry. The primary amine of this compound can be coupled with various carboxylic acids using standard peptide coupling reagents. A series of tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized by condensing tert-butyl 2-amino phenylcarbamate with different carboxylic acids using EDCI and HOBt as coupling agents, resulting in excellent yields researchgate.net. This methodology is directly applicable to this compound for the synthesis of a diverse range of amide derivatives.
Sulfonamides are a significant class of compounds in drug development nih.govorganic-chemistry.org. The synthesis of sulfonamides typically involves the reaction of a primary amine with a sulfonyl chloride. This established method can be applied to this compound to yield the corresponding sulfonamide derivatives. Recent advancements in sulfonamide synthesis include the use of pentafluorophenyl (PFP) sulfonate esters as stable alternatives to unstable sulfonyl chlorides and novel one-step processes using reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) with organometallic nucleophiles nih.govorganic-chemistry.orgucl.ac.uk.
| Reaction Type | Reagents/Conditions | Product Type |
| Amide Formation | Carboxylic Acid, EDCI, HOBt | N-Aroyl/Acyl derivatives |
| Sulfonamide Formation | Aryl/Alkyl Sulfonyl Chloride, Base | N-Sulfonyl derivatives |
| Sulfonamide Formation (Modern) | Grignard/Organolithium Reagent, t-BuONSO | N-Sulfonyl derivatives |
N-Alkylation and N-Acylation Studies
N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy for modifying the steric and electronic properties of the parent amine. The N-alkylation of amine-containing compounds, such as N-benzoyl 5-(aminomethyl)tetrazole, has been successfully carried out using alkyl halides (e.g., benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K2CO3) in an acetone (B3395972) solvent mdpi.comresearchgate.net. This straightforward procedure can be adapted to introduce a variety of alkyl substituents to the amino group of this compound.
N-acylation, the introduction of an acyl group, is synonymous with amide bond formation as discussed previously. However, the term can also encompass the use of acylating agents other than carboxylic acids, such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base.
Ester Group Transformations and Selective Deprotection Methodologies
The tert-butyl ester of this compound functions as a protecting group for the carboxylic acid. Its selective removal or transformation is crucial in multi-step synthetic sequences.
Hydrolysis and Transesterification Reactions
The tert-butyl ester is known for its stability under basic conditions but is susceptible to cleavage under acidic conditions. Hydrolysis to the corresponding carboxylic acid, 4-(aminomethyl)benzoic acid, is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) iris-biotech.de. This cleavage proceeds through a stable tert-butyl cation intermediate.
Alternatively, transesterification can be performed to convert the tert-butyl ester into other esters, such as methyl or ethyl esters. This transformation is often catalyzed by acids. Furthermore, reactions of tert-butyl esters with reagents like α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate acid chloride intermediates in situ, which can then react with various alcohols to form different esters under mild conditions organic-chemistry.org.
Orthogonal Protecting Group Strategies
In complex syntheses, the ability to deprotect one functional group without affecting another is known as orthogonality, a critical concept in protecting group strategy bham.ac.ukbiosynth.comnih.gov. The tert-butyl (tBu) group is a key component of the widely used Fmoc/tBu orthogonal protection scheme in solid-phase peptide synthesis iris-biotech.debiosynth.com. In this scheme, the Fmoc (9-fluorenylmethoxycarbonyl) group protects amines and is removed by a base (e.g., piperidine), while the tBu group protects carboxylic acids and is removed by a strong acid (e.g., TFA) iris-biotech.de.
This orthogonality allows for the selective deprotection of an Fmoc-protected amine on a peptide chain while the tBu-protected side chains, and a C-terminal tert-butyl ester like that in this compound, remain intact. Conversely, if the amino group of this compound were protected with an acid-labile Boc (tert-butoxycarbonyl) group, selective cleavage becomes challenging as both groups are removed by acid. However, methods for the selective deprotection of tert-butyl esters in the presence of other acid-labile groups have been developed. For instance, Lewis acids such as zinc bromide (ZnBr2) or a cerium(III) chloride and sodium iodide system have been employed for the chemoselective hydrolysis of tert-butyl esters researchgate.netresearchgate.net.
| Protecting Group Combination | Amine Protecting Group | Deprotection Condition (Amine) | Ester Protecting Group | Deprotection Condition (Ester) | Orthogonal? |
| Fmoc/tBu | Fmoc | Base (e.g., 20% Piperidine in DMF) | tert-Butyl | Acid (e.g., 95% TFA) | Yes |
| Boc/Benzyl | Boc | Acid (e.g., TFA) | Benzyl | Hydrogenolysis (H2/Pd) or Strong Acid (HF) | Yes |
| Boc/tBu | Boc | Acid (e.g., TFA) | tert-Butyl | Acid (e.g., TFA) | No (Quasi-orthogonal with careful condition selection) |
Regioselective Functionalization of the Benzoate (B1203000) Ring
While modifications at the amino and ester groups are common, the aromatic benzoate ring itself can be functionalized. The directing effects of the existing substituents—the aminomethyl group (-CH2NH2) and the tert-butoxycarbonyl group (-COOtBu)—govern the position of substitution in electrophilic aromatic substitution reactions. The -CH2NH2 group is an activating, ortho-, para-directing group, while the -COOtBu group is a deactivating, meta-directing group. Given their para-relationship, they direct incoming electrophiles to the positions ortho to the aminomethyl group (and meta to the ester group).
Modern synthetic methods offer more precise control over ring functionalization. For example, rhodium(III)-catalyzed C-H activation has been used for the regioselective oxidative annulation of naphthylcarbamates with alkynes, where the reaction site (peri vs. ortho C-H bond) can be controlled by the choice of a neutral or cationic rhodium catalyst system researchgate.netfigshare.com. Such advanced C-H functionalization strategies could potentially be applied to achieve regioselective derivatization of the benzoate ring of this compound, enabling the synthesis of novel and complex structures.
Strategies for Inducing Chirality in this compound Derivatives
The introduction of stereogenic centers into achiral molecules is a cornerstone of modern pharmaceutical and materials science. While this compound is a prochiral molecule, direct asymmetric derivatization to create a stereocenter at the aminomethyl group or on the aromatic ring is not extensively documented in readily available scientific literature. However, its utility as a versatile building block in the synthesis of complex chiral molecules is an area of active investigation. Strategies to introduce chirality typically involve multi-step synthetic sequences where the amine functionality serves as a handle for coupling with chiral auxiliaries or for participating in stereoselective bond-forming reactions.
One conceptual approach involves the conversion of the primary amine of this compound into a chiral Schiff base or an enamine, which can then undergo diastereoselective reactions. For instance, condensation with a chiral aldehyde or ketone would generate a chiral imine. Subsequent nucleophilic addition to the C=N bond could proceed with facial selectivity, controlled by the stereochemistry of the chiral auxiliary, thereby establishing a new stereocenter. The choice of the chiral auxiliary and the reaction conditions would be critical in determining the degree of stereoselectivity.
Another potential strategy lies in the diastereoselective alkylation of a chiral derivative. The primary amine could be reacted with a chiral acylating agent to form a chiral amide. Deprotonation of the N-H proton followed by reaction with an electrophile could lead to the formation of a new stereocenter, with the stereochemical outcome influenced by the existing chiral center in the acyl group.
Furthermore, this compound can be incorporated into larger molecular frameworks where stereochemistry is introduced at a different site. For example, the amine could be used as a nucleophile in a Michael addition to a chiral α,β-unsaturated system. While the initial addition might not create a stereocenter at the nitrogen, the resulting adduct would be a diastereomer, and subsequent transformations could build upon this induced chirality.
Below is a table summarizing hypothetical strategies for the introduction of stereogenic centers, which require further experimental validation.
| Strategy | Key Transformation | Chiral Influence | Potential Product Class |
| Chiral Auxiliary Approach | Formation of a chiral imine followed by diastereoselective nucleophilic addition. | Chiral aldehyde/ketone auxiliary directs the approach of the nucleophile. | Chiral α-substituted amines |
| Diastereoselective Alkylation | Formation of a chiral amide followed by diastereoselective alkylation. | Chiral acyl group shields one face of the intermediate enolate. | Chiral α-amino acid derivatives |
| Conjugate Addition | Michael addition to a chiral α,β-unsaturated carbonyl compound. | Chiral acceptor molecule leads to the formation of a diastereomeric product. | Chiral β-amino carbonyl compounds |
It is important to note that the successful implementation of these strategies would depend on extensive optimization of reaction conditions, including the choice of solvents, temperature, and catalysts, to achieve high levels of stereocontrol. The development of such methodologies would significantly enhance the value of this compound as a precursor for the synthesis of enantiomerically enriched compounds.
Research into the Medicinal Chemistry Applications of Tert Butyl 4 Aminomethyl Benzoate Derivatives
Development as a Scaffold for Bioactive Molecule Synthesis
The inherent characteristics of tert-butyl 4-(aminomethyl)benzoate make it an ideal starting point for the construction of complex molecular architectures. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, allowing for selective modifications at the aminomethyl position. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and enabling precise control over the final molecular structure.
Synthesis of Protein Kinase Inhibitors
Derivatives of the 4-(aminomethyl)benzoate framework have shown considerable promise in the development of protein kinase inhibitors. A notable study focused on the design and synthesis of novel 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors (TKIs). In this research, the 4-(aminomethyl)benzamide (B1271630) fragment, derived from this compound, was employed as a flexible linker. nih.govnih.gov This linker was strategically incorporated to bridge different pharmacophoric elements of the inhibitor, allowing for optimal interaction with the target kinase.
The synthesis of these inhibitors typically involves the initial coupling of various aryl amines with the aminomethyl group of the scaffold. Subsequent deprotection of the tert-butyl ester and amidation of the resulting carboxylic acid with different amines allows for the generation of a diverse library of compounds. This modular approach facilitates the systematic exploration of the chemical space around the core scaffold.
Several of the synthesized compounds exhibited potent inhibitory activity against a panel of receptor tyrosine kinases, including EGFR, HER-2, and KDR. nih.gov For instance, analogues incorporating a (trifluoromethyl)benzene ring demonstrated particularly high potency against EGFR, with inhibition percentages exceeding 90% at a concentration of 10 nM. nih.gov Molecular docking studies revealed that the flexible 4-(aminomethyl)benzamide linker plays a crucial role in positioning the inhibitor within the active site of the kinase, enabling key interactions with amino acid residues. nih.govnih.gov
Precursors for Chymase Inhibitors and Related Enzymes
While direct synthesis of chymase inhibitors from this compound is not extensively documented in readily available literature, the structural motifs present in this compound are relevant to the design of serine protease inhibitors, a class to which chymase belongs. The development of novel 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones as orally active human chymase inhibitors highlights the importance of aromatic scaffolds and amine functionalities in achieving potent inhibition. The core structure of this compound provides a rigid phenyl ring and a nucleophilic amine that can be elaborated to interact with the active site of chymase. Future research could explore the utility of this building block in creating novel chymase inhibitors by incorporating appropriate pharmacophoric features.
Role in the Discovery of Lysine Specific Demethylase 1 (LSD1) Inhibitors
Lysine Specific Demethylase 1 (LSD1) has emerged as a critical target in oncology, and the development of its inhibitors is an active area of research. While a direct role for this compound in the discovery of mainstream LSD1 inhibitors is not prominently reported, the chemical functionalities it offers are pertinent to the scaffolds of known inhibitors. For example, the synthesis of reversible LSD1 inhibitors has involved scaffolds such as 2-(arylsulfonamido)benzoic acid and 2-(arylcarboxamido)benzoic acid analogues. nih.gov The aminomethyl and protected carboxyl groups of this compound could serve as anchor points for the synthesis of novel LSD1 inhibitors with distinct chemical architectures. The development of such novel scaffolds is crucial, especially considering the off-target effects associated with some existing tranylcypromine-based covalent LSD1 inhibitors. nih.gov
Design and Synthesis of Novel Pharmacologically Relevant Compounds
Beyond its application in specific inhibitor classes, this compound is a cornerstone for the synthesis of a wide range of novel and pharmacologically relevant compounds. Its utility as a bifunctional building block allows for the introduction of diverse substituents, leading to molecules with varied biological activities.
For example, the synthesis of a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives has been reported, with these compounds demonstrating anti-inflammatory activity. researchgate.net The synthetic route involved the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. This highlights how the core amine functionality, also present in this compound, can be readily derivatized to create bioactive amides.
The general synthetic strategy often involves the reaction of the primary amine of this compound with various electrophiles, such as acyl chlorides, sulfonyl chlorides, and isocyanates, to form amides, sulfonamides, and ureas, respectively. The tert-butyl ester can then be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, which can be further modified, for instance, by forming amides with a diverse set of amines. This synthetic versatility allows for the creation of large compound libraries for high-throughput screening and drug discovery programs.
Structure-Activity Relationship (SAR) Investigations on Derivatives
The systematic modification of the this compound scaffold has been instrumental in conducting detailed structure-activity relationship (SAR) studies. SAR investigations are fundamental in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity.
In the context of the previously mentioned tyrosine kinase inhibitors, SAR studies revealed critical insights. For instance, the nature of the aryl group attached to the aminomethyl nitrogen was found to significantly influence the inhibitory potency. nih.gov The presence of electron-withdrawing groups, such as a trifluoromethyl group, on the aryl ring often led to enhanced activity against certain kinases. nih.gov Furthermore, the amide portion of the molecule, formed after the deprotection of the tert-butyl ester, also played a crucial role in target engagement. Modifications at this position allowed for the fine-tuning of the inhibitor's selectivity and potency.
The general principles of SAR suggest that the phenyl ring of the this compound scaffold can be substituted with various functional groups to modulate properties like lipophilicity, electronic distribution, and steric bulk. These modifications can impact the molecule's ability to bind to its biological target, as well as its pharmacokinetic properties.
Exploration in Prodrug Design and Delivery Systems
The chemical structure of this compound also lends itself to applications in prodrug design. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.gov The tert-butyl ester group can function as a prodrug moiety for the carboxylic acid. Esterase enzymes present in the body can hydrolyze the tert-butyl ester, releasing the active carboxylic acid derivative at the target site. This strategy can be employed to improve the oral bioavailability of a drug by masking a polar carboxylic acid group, thereby increasing its lipophilicity and ability to cross cell membranes.
Furthermore, the primary amine can also be modified to create a prodrug. For instance, it can be converted into an amide or a carbamate (B1207046) that is designed to be cleaved by specific enzymes, releasing the active amine-containing drug. The "trimethyl lock" system is an example of a prodrug strategy for amines where a lactonization reaction at physiological pH releases the free amine. nih.gov While not directly reported for this compound, such principles could be applied to its derivatives.
The bifunctional nature of this scaffold allows for the attachment of targeting ligands to one end of the molecule and a therapeutic agent to the other, creating a drug delivery system. The linker, in this case, derived from this compound, would play a critical role in the stability and release of the drug.
Application in Combinatorial Chemistry Libraries for Drug Discovery
This compound serves as a valuable bifunctional building block in the construction of combinatorial chemistry libraries, a cornerstone of modern drug discovery. Its structure, incorporating a primary amine and a protected carboxylic acid, allows for the systematic and rapid generation of a multitude of diverse molecules. This diversity is crucial for exploring vast chemical spaces and identifying novel hit and lead compounds against a wide array of biological targets. The tert-butyl ester group provides a stable protecting group for the carboxylic acid, which can be deprotected under specific conditions, while the aminomethyl group offers a reactive handle for a variety of chemical transformations.
The utility of this scaffold lies in its ability to participate in a wide range of chemical reactions amenable to parallel synthesis and high-throughput screening. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a first point of diversity. Subsequently, deprotection of the tert-butyl ester reveals a carboxylic acid, which can then be coupled with a diverse set of amines or alcohols, introducing a second point of diversity. This stepwise approach allows for the creation of large, focused, or diverse libraries of compounds from a single, readily available starting material.
A key strategy in combinatorial library synthesis is the use of multicomponent reactions (MCRs), which allow for the formation of complex molecules in a single step from three or more starting materials. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the rapid generation of molecular diversity and have been instrumental in drug discovery programs. nih.govresearchgate.netmdpi.com
In the context of this compound, the primary amine functionality makes it an ideal component for the Ugi four-component reaction (U-4CR). The U-4CR typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce an α-acylamino amide product. researchgate.netbeilstein-journals.org By employing this compound as the amine component, a library of peptidomimetic structures can be generated with multiple points of diversity introduced by varying the other three components.
The general scheme for a Ugi reaction incorporating this compound would involve its reaction with a diverse set of aldehydes or ketones, various carboxylic acids, and a range of isocyanides. The resulting library of compounds would possess a central scaffold derived from this compound with significant structural variation at four distinct positions, as illustrated in the following table:
| Component | Diversity Element | Example Substituents |
| Amine | This compound | (Fixed Scaffold) |
| Aldehyde/Ketone | R1, R2 | Benzaldehyde (B42025), Cyclohexanone, Isobutyraldehyde |
| Carboxylic Acid | R3 | Acetic acid, Benzoic acid, Propionic acid |
| Isocyanide | R4 | Tert-butyl isocyanide, Cyclohexyl isocyanide, Benzyl (B1604629) isocyanide |
This approach enables the synthesis of thousands of unique compounds in a time-efficient manner. The resulting libraries can then be screened against biological targets of interest to identify potential drug candidates. For instance, a library of α-aminomethyl tetrazoles, which can be generated through a variation of the Ugi reaction, has been shown to be a valuable source of diverse scaffolds for high-throughput screening in drug discovery efforts. nih.gov
Similarly, while the Passerini three-component reaction (P-3CR) typically involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide, derivatives of this compound can be incorporated into library design. uniupo.itnih.govwalisongo.ac.id For example, after deprotection of the tert-butyl ester to the corresponding carboxylic acid, this derivative can be used as the acid component in a Passerini reaction, leading to another class of diverse molecules.
The following table outlines a hypothetical library synthesis based on the Passerini reaction using the deprotected form of this compound:
| Component | Diversity Element | Example Substituents |
| Carboxylic Acid | 4-(Aminomethyl)benzoic acid | (Fixed Scaffold) |
| Aldehyde/Ketone | R1, R2 | Formaldehyde, Acetone (B3395972), 4-Nitrobenzaldehyde |
| Isocyanide | R3 | Tert-butyl isocyanide, Ethyl isocyanoacetate, Tosylmethyl isocyanide |
The systematic variation of these components allows for the creation of extensive libraries of compounds with a wide range of physicochemical properties, increasing the probability of discovering molecules with desired biological activities. The solid-phase synthesis of such libraries further enhances the efficiency of the process by simplifying purification and handling. nih.gov
Mechanistic Investigations and Reaction Pathway Elucidation Involving Tert Butyl 4 Aminomethyl Benzoate
Kinetic and Thermodynamic Analyses of Key Transformations
Kinetic and thermodynamic analyses are crucial for understanding reaction rates, feasibility, and for optimizing reaction conditions. A primary transformation for tert-butyl 4-(aminomethyl)benzoate is its reaction with acylating agents to form amides. While specific kinetic data for this compound is scarce, the general principles can be illustrated by studies on analogous amide bond formations, such as those mediated by coupling agents.
For instance, in a typical coupling reaction to form an amide, the amine (this compound) would react with a carboxylic acid activated by a carbodiimide (B86325), often with an additive like N-hydroxybenzotriazole (HOBt). Kinetic studies of such systems reveal that the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide to form an O-acylisourea intermediate. luxembourg-bio.com The amine's concentration does not influence this initial rate but is critical for the subsequent product-forming step.
Illustrative Kinetic Parameters for a Representative Amide Coupling: The following table, based on data from analogous amide formation studies, illustrates the type of kinetic parameters that would be determined. luxembourg-bio.com
| Parameter | Description | Illustrative Value |
| Reaction Order | The relationship between reactant concentration and reaction rate. | Second-order overall; first-order in acid and first-order in coupling agent. |
| Rate Constant (k) | A proportionality constant relating the rate of the reaction to the concentration of reactants. | 4.1 x 10⁴ M⁻¹s⁻¹ (for reaction between carboxylate and protonated carbodiimide). luxembourg-bio.com |
| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | Typically 50-80 kJ/mol for amide bond formations. |
| Enthalpy of Reaction (ΔH) | The net change in heat content during the reaction. Amide formations are generally exothermic. | ~ -135 kJ/mol. luxembourg-bio.com |
Thermodynamic analysis would focus on the change in Gibbs free energy (ΔG), which determines the spontaneity of the reaction. The formation of a stable amide bond from a primary amine and an activated carboxylic acid is a thermodynamically favorable process, characterized by a negative ΔG.
Computational Chemistry Approaches to Reaction Mechanism Prediction
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting reaction pathways where experimental data is elusive. For a reaction involving this compound, such as its acylation via a Schotten-Baumann reaction with a benzoyl chloride, computational modeling could elucidate the entire reaction coordinate. nih.gov
This approach involves:
Geometry Optimization: Calculating the lowest energy structures of reactants, products, intermediates, and transition states.
Transition State Searching: Locating the highest energy point along the reaction pathway (the transition state), which is a saddle point on the potential energy surface.
Frequency Calculations: Confirming the nature of stationary points (minima for stable species, one imaginary frequency for transition states) and calculating thermodynamic properties like enthalpy and Gibbs free energy.
Intrinsic Reaction Coordinate (IRC) Analysis: Plotting the reaction path from the transition state down to the reactants and products to ensure the correct pathway has been identified.
Illustrative Data from a Hypothetical DFT Study:
| Parameter | Description | Predicted Outcome |
| Activation Energy (ΔG‡) | The Gibbs free energy barrier for the rate-determining step (e.g., formation of the tetrahedral intermediate). | A quantitative value (e.g., 15-25 kcal/mol) would be calculated. |
| Reaction Energy (ΔG_rxn) | The overall free energy change from reactants to products. | A negative value, confirming thermodynamic favorability. |
| Transition State Geometry | The bond lengths and angles of the transition state structure. | For acylation, this would show the partial formation of the N-C bond and partial breaking of the C-Cl bond. |
| Intermediate Stability | The relative energy of any reaction intermediates. | The tetrahedral intermediate would be identified as a local minimum on the potential energy surface. |
Spectroscopic and Spectrometric Elucidation of Reaction Intermediates
The direct detection of reaction intermediates is a cornerstone of mechanistic elucidation. For reactions involving this compound, techniques such as low-temperature Nuclear Magnetic Resonance (NMR) or rapid-injection Electrospray Ionization Mass Spectrometry (ESI-MS) would be employed.
While stable intermediates are not typically isolated in simple reactions like amide formation, their presence can be inferred. For example, in the reaction with an acyl chloride, the tetrahedral intermediate is transient but foundational to the mechanism. kahedu.edu.in ESI-MS is particularly powerful for detecting charged intermediates or adducts in the reaction mixture in real-time. By analyzing the mass-to-charge ratios of ions present, one can identify species formed during the reaction. nih.gov
The PubChem database provides predicted collision cross-section (CCS) values for various adducts of this compound, which are critical for identification in ion mobility-mass spectrometry experiments. nih.gov
Predicted Mass Spectrometry Adducts for this compound:
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 208.13321 | 147.7 |
| [M+Na]⁺ | 230.11515 | 154.5 |
| [M+K]⁺ | 246.08909 | 152.9 |
| [M-H]⁻ | 206.11865 | 151.0 |
| [M+NH₄]⁺ | 225.15975 | 166.5 |
Data sourced from PubChem CID 14514888. nih.gov
These values provide a reference fingerprint for identifying the parent compound in a complex mixture and can be used to track its consumption during a reaction. Similar analysis would be applied to identify potential intermediates by their predicted molecular weights and adducts.
Stereochemical Control and Diastereoselectivity Studies
This compound is an achiral molecule. Therefore, studies of stereochemical control would necessarily involve its reaction with a chiral substrate or in the presence of a chiral catalyst. In such scenarios, the focus would be on diastereoselectivity—the preferential formation of one diastereomer over another.
Consider the reaction of this compound with a chiral carboxylic acid (e.g., (R)-2-phenylpropanoic acid) using a standard coupling agent. This reaction would produce two diastereomeric amides. The ratio of these diastereomers would be determined by the steric and electronic interactions in the transition state.
The bulky tert-butyl group and the benzylamine-like structure of the molecule could influence the approach of the chiral acid, leading to a preference for one stereochemical outcome. The study of this diastereoselectivity would involve:
Synthesizing the product mixture.
Separating the diastereomers using chromatography (chiral or achiral).
Determining the ratio of products using techniques like NMR spectroscopy or HPLC with a chiral stationary phase.
Proposing a model for the transition state (often aided by computational chemistry) to explain the observed selectivity, considering factors like steric hindrance (A-strain) and electronic effects.
While no specific studies on diastereoselectivity involving this compound are prominent, the principles are well-established in organic chemistry and would be directly applicable. mdpi.comresearchgate.net
Analytical Research Methodologies for Tert Butyl 4 Aminomethyl Benzoate and Its Transformations
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental in the separation and purity assessment of tert-butyl 4-(aminomethyl)benzoate and its reaction products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable in this regard.
Reversed-phase HPLC (RP-HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. Method development for this compound would typically involve optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation from starting materials, intermediates, and byproducts.
For analogous compounds such as methyl 4-hydroxy benzoate (B1203000), a common approach utilizes a C18 column with a mobile phase consisting of a methanol (B129727) and water mixture researchgate.net. The pH of the mobile phase can be adjusted to ensure the proper ionization state of the amine functional group, thereby influencing retention and peak shape researchgate.net. Detection is often performed using a UV detector, as the benzene (B151609) ring in the benzoate structure provides strong chromophoric activity cipac.org.
A hypothetical HPLC method for this compound could be developed based on these principles. The increased hydrophobicity of the tert-butyl group compared to a methyl group might necessitate a higher proportion of the organic solvent in the mobile phase to achieve a reasonable retention time.
Table 1: Illustrative HPLC Parameters for Analysis of Benzoate Derivatives
| Parameter | Setting |
|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724)/Methanol and Water with buffer (e.g., ammonium (B1175870) acetate) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 230-254 nm |
| Column Temperature | 30 °C |
This table presents a general starting point for method development based on established methods for similar compounds.
Gas chromatography is the preferred method for the analysis of volatile organic compounds. While this compound itself is not highly volatile, GC is invaluable for analyzing volatile impurities, residual solvents from synthesis, or volatile transformation products jmchemsci.com. For instance, residual solvents like toluene (B28343) or reaction byproducts such as tert-butanol (B103910) could be quantified using a headspace GC technique coupled with a Flame Ionization Detector (FID) jmchemsci.com.
The analysis of non-volatile compounds like this compound by GC would necessitate derivatization to increase volatility. For example, the primary amine could be derivatized to form a less polar and more volatile derivative.
Table 2: Typical GC Conditions for Volatile Impurity Analysis
| Parameter | Setting |
|---|---|
| Column | Capillary column (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless or Headspace |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Temperature Program | Ramped temperature program to separate compounds with different boiling points |
Spectroscopic Methods for Structural Elucidation in Research Contexts
Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives, providing detailed information about the molecular framework and functional groups.
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and its transformation products. The ¹H NMR spectrum would show characteristic signals for the protons on the aromatic ring, the methylene (B1212753) group (CH₂), and the tert-butyl group. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR provides information on the carbon skeleton. The spectrum of a related compound, butyl 4-methylbenzoate, shows the carbonyl carbon at δ 166.7 ppm and aromatic carbons between δ 127.8 and 143.4 ppm rsc.org. Similar signals would be expected for this compound, along with signals for the quaternary and methyl carbons of the tert-butyl group and the methylene carbon.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | ~7.3-8.0 | ~128-130 |
| C=O | - | ~166 |
| -C(CH₃)₃ | ~1.5 (singlet, 9H) | ~28 (methyls), ~81 (quaternary) |
| -CH₂-NH₂ | ~3.9 (singlet, 2H) | ~45 |
| -NH₂ | Variable | - |
These are estimated values based on the analysis of structurally similar compounds.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-H stretching of the aromatic and aliphatic portions of the molecule. The presence of both an amine and an ester group can be confirmed by their characteristic vibrational frequencies nih.gov.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound is expected to exhibit strong absorption in the UV region, typically around 200-300 nm nih.govnih.govresearchgate.net. The exact wavelength of maximum absorbance (λmax) can be influenced by the substituents on the aromatic ring and the solvent used for analysis.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (amine) | 3300-3500 (two bands for primary amine) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (ester) | 1700-1725 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-O Stretch (ester) | 1100-1300 |
Mass Spectrometry in Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 207.1259 uni.lu.
The fragmentation of esters in mass spectrometry often involves cleavage of the bond next to the carbonyl group libretexts.org. A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈) to form a protonated carboxylic acid. Another characteristic fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃). The presence of the aminomethyl group would also influence the fragmentation, potentially leading to the formation of a stable benzylic cation.
Predicted collision cross-section values for various adducts of this compound have been calculated, which can be useful in ion mobility-mass spectrometry studies uni.lu.
Table 5: Predicted m/z Values for Key Fragments of this compound in Mass Spectrometry
| Adduct/Fragment | Predicted m/z |
|---|---|
| [M+H]⁺ | 208.13321 |
| [M+Na]⁺ | 230.11515 |
| [M]⁺ | 207.12538 |
| [M-C₄H₈]⁺ (loss of isobutylene) | 151.07 |
| [M-•C(CH₃)₃]⁺ (loss of tert-butyl radical) | 150.06 |
Data sourced from PubChem predictions uni.lu.
Quantitative Analytical Methods for Process Development and Yield Determination
The development and optimization of synthetic routes to this compound and its subsequent chemical transformations necessitate robust and reliable quantitative analytical methodologies. These methods are crucial for monitoring reaction progress, determining reaction endpoints, quantifying yield, and assessing the purity of intermediates and the final product. The choice of analytical technique is often dictated by the specific requirements of the process, including the chemical nature of the analytes, the complexity of the reaction mixture, and the desired level of accuracy and precision. High-performance liquid chromatography (HPLC), gas chromatography (GC), and quantitative nuclear magnetic resonance (qNMR) spectroscopy are among the most powerful and widely employed techniques for these purposes.
High-performance liquid chromatography, particularly in the reverse-phase mode (RP-HPLC), is a cornerstone for the quantitative analysis of this compound and its derivatives. Its wide applicability, high resolution, and sensitivity make it ideal for in-process control and final product assay. A typical RP-HPLC method for this compound would involve a C18 stationary phase, offering good retention for the relatively nonpolar tert-butyl group, while the aminomethyl and benzoate functionalities provide sufficient polarity for effective separation from starting materials and byproducts.
A well-developed HPLC method can provide critical data for process optimization. For instance, by tracking the consumption of reactants and the formation of the product over time, chemists can determine the optimal reaction time, temperature, and catalyst loading. The data presented in Table 1 illustrates a hypothetical example of HPLC monitoring for the synthesis of this compound from 4-(aminomethyl)benzoic acid and isobutylene, catalyzed by an acid.
Table 1: HPLC Monitoring of this compound Synthesis
| Reaction Time (hours) | 4-(aminomethyl)benzoic acid (Area %) | This compound (Area %) | Impurity A (Area %) | Impurity B (Area %) |
|---|---|---|---|---|
| 1 | 85.2 | 12.5 | 1.8 | 0.5 |
| 2 | 65.7 | 31.8 | 2.1 | 0.4 |
| 4 | 30.1 | 66.3 | 2.9 | 0.7 |
| 6 | 5.4 | 90.1 | 3.5 | 1.0 |
| 8 | <0.1 | 95.3 | 3.6 | 1.1 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The validation of such an HPLC method is crucial to ensure the reliability of the generated data. Key validation parameters include linearity, precision, accuracy, specificity, and robustness, as outlined in the International Council for Harmonisation (ICH) guidelines. A summary of typical validation results for an HPLC assay of this compound is presented in Table 2.
Table 2: Summary of HPLC Method Validation Parameters for this compound Assay
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Precision (RSD%) | ||
| - Repeatability (n=6) | 0.45% | ≤ 1.0% |
| - Intermediate Precision (n=6) | 0.68% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Specificity | No interference from blank, placebo, and known impurities | No co-elution at the analyte's retention time |
| Robustness | No significant impact on results from minor variations in mobile phase composition, flow rate, and column temperature | Consistent results under varied conditions |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Gas chromatography is another valuable tool, particularly for the analysis of volatile impurities or for the quantification of this compound after derivatization. Due to the relatively low volatility and polar nature of the primary amine, direct GC analysis can be challenging. Derivatization, for instance, by silylation of the amine group, can significantly improve its chromatographic behavior. A GC-MS method would offer the additional advantage of mass spectrometric detection, providing structural information for the identification of unknown impurities.
Quantitative NMR (qNMR) spectroscopy has emerged as a powerful technique for the direct determination of yield and purity without the need for a reference standard of the analyte itself. By integrating the signals of the analyte with those of a certified internal standard of known concentration, the absolute amount of the product in a sample can be accurately determined. For this compound, the distinct singlet of the nine protons of the tert-butyl group at approximately 1.5-1.6 ppm is an excellent signal for quantification due to its high intensity and separation from other signals in the molecule. Table 3 provides a hypothetical dataset for the determination of the yield of a reaction producing this compound using qNMR with dimethyl sulfone as an internal standard.
Table 3: Yield Determination of this compound by qNMR
| Sample ID | Mass of Internal Standard (mg) | Integral of Internal Standard (CH₃) | Integral of Product (tert-butyl) | Calculated Moles of Product | Theoretical Moles of Product | Yield (%) |
|---|---|---|---|---|---|---|
| Reaction A | 10.5 | 1.00 | 2.75 | 0.042 | 0.050 | 84.0 |
| Reaction B | 10.2 | 1.00 | 2.98 | 0.045 | 0.050 | 90.0 |
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Emerging Research Frontiers and Future Directions for Tert Butyl 4 Aminomethyl Benzoate
Exploration in Material Science and Polymer Chemistry Research
The dual functionality of tert-butyl 4-(aminomethyl)benzoate makes it a compelling monomer for the synthesis of advanced polymers. The presence of both an amine and a protected carboxylic acid allows for its incorporation into polymer backbones, leading to materials with tailored properties.
In polymer chemistry, this compound is particularly relevant for the synthesis of aromatic polyamides. The amino group can react with dicarboxylic acids or their derivatives, while the tert-butyl ester can be deprotected post-polymerization to reveal a carboxylic acid group. This latent functionality can be used for subsequent modifications, such as cross-linking, grafting, or the attachment of specific moieties to alter the polymer's surface properties or bulk characteristics. The bulky tert-butyl group can also enhance the solubility of the resulting polymers in organic solvents, facilitating their processing and characterization.
Furthermore, this compound is finding application in the synthesis of dendrimers and other hyperbranched polymers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. The bifunctional nature of this compound allows it to act as a branching unit in the iterative synthesis of dendrimer generations. The surface of these dendrimers can be functionalized with the deprotected carboxylic acid groups, opening avenues for applications in drug delivery, catalysis, and nanoscale electronics.
| Application Area | Role of this compound | Potential Polymer Properties |
| Aromatic Polyamides | Monomer | Enhanced solubility, post-polymerization modification capability |
| Dendrimer Synthesis | Branching unit | Well-defined architecture, surface functionalization |
| Surface Modification | Grafting agent | Altered hydrophilicity, biocompatibility, or adhesion |
Integration into Flow Chemistry and Microfluidic Reaction Systems
Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. The integration of this compound into flow chemistry systems is an emerging area of interest, particularly for the synthesis of peptides and other amide-containing molecules.
The compound's structure is well-suited for continuous-flow peptide synthesis (CFPS). In a typical CFPS setup, the amine group of this compound can be coupled with an activated carboxylic acid of an amino acid or peptide fragment. The protected carboxyl group prevents unwanted side reactions. The use of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities of the desired products. This approach is particularly advantageous for the synthesis of peptide-based linkers used in targeted therapeutics.
Microfluidic systems, which are a miniaturized form of flow reactors, offer even greater control over reaction conditions and require smaller volumes of reagents. The synthesis of complex molecules using this compound in microfluidic devices could enable high-throughput screening of reaction conditions and the rapid prototyping of new compounds.
| Flow Chemistry Application | Advantage of Using this compound |
| Continuous-Flow Peptide Synthesis | Acts as a C-terminal protected building block. |
| Synthesis of Amide-Based Linkers | Enables precise control over linker length and composition. |
| High-Throughput Screening | Small-scale reactions in microfluidic systems for rapid optimization. |
Applications in Biocatalysis and Enzymatic Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions, and reduced environmental impact. The application of biocatalysis to the synthesis and modification of this compound is a promising research direction.
Enzymatic reactions could be employed for both the synthesis and deprotection of the tert-butyl ester group. Lipases, for instance, are known to catalyze esterification and transesterification reactions in non-aqueous media. A lipase-catalyzed reaction between 4-(aminomethyl)benzoic acid and isobutylene (B52900) or tert-butanol (B103910) could offer a green alternative to traditional chemical synthesis methods. Conversely, specific hydrolases could be used for the selective cleavage of the tert-butyl ester under mild conditions, which is particularly useful when other sensitive functional groups are present in the molecule.
Furthermore, enzymes such as transaminases could potentially be used to introduce the aminomethyl group onto a suitable benzoic acid precursor, offering a highly enantioselective route to chiral analogs of this compound. The development of enzymatic processes for this compound would align with the growing demand for sustainable chemical manufacturing.
Advancements in Targeted Therapeutic Agent Synthesis and Conjugation Chemistry
The this compound moiety is a valuable tool in the synthesis of targeted therapeutic agents. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, which is stable under a wide range of reaction conditions used for peptide synthesis and other coupling reactions.
A significant application lies in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can be used as a building block for the linker component of PROTACs, connecting the target-binding moiety to the E3 ligase-binding moiety. The protected carboxyl group allows for the sequential assembly of the linker and can be deprotected at a later stage to attach another part of the molecule.
In conjugation chemistry, the aminomethyl group can be used to attach the benzoate (B1203000) moiety to biomolecules such as proteins, antibodies, or oligonucleotides. After conjugation, the tert-butyl group can be removed to expose the carboxylic acid, which can then be used to attach a drug, a fluorescent probe, or another functional molecule. This strategy allows for the precise and controlled construction of antibody-drug conjugates (ADCs) and other targeted delivery systems.
Sustainable Synthesis and Environmental Impact Assessment in Research and Development
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For this compound, research is moving towards more sustainable synthetic methods and a thorough assessment of its environmental impact.
Traditional methods for introducing the tert-butyl protecting group often involve the use of harsh acids and chlorinated solvents. Green alternatives being explored include the use of solid acid catalysts, which can be easily recovered and reused, and the use of greener solvents with lower toxicity and environmental persistence. Solvent selection guides are being utilized to identify more sustainable options, such as shifting from chlorinated solvents to alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing tert-butyl 4-(aminomethyl)benzoate, and how are intermediates purified?
- Methodology : A typical synthesis involves coupling reactions with tert-butyl protecting groups. For example, hydroxybenzoate derivatives can react with Boc-protected amines in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst. Purification is achieved via flash chromatography using gradients of cyclohexane/ethyl acetate (e.g., 90/10 to 60/40) to isolate intermediates. Final products are characterized by LC-MS and NMR to confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, with key peaks such as δ 7.93 (d, aromatic protons) and δ 1.31 (s, tert-butyl group) providing diagnostic signals. LC-MS validates molecular weight (e.g., [M+Na]+ peaks) and purity (>98% via UV detection). Flash chromatography ensures removal of unreacted starting materials and byproducts .
Q. What are the recommended handling and storage conditions for this compound to ensure stability?
- Methodology : Store at room temperature in a dry, ventilated area away from direct sunlight. Avoid exposure to strong acids/bases or oxidizing agents, as these may degrade the tert-butyl group. Use personal protective equipment (PPE) such as nitrile gloves and safety goggles during handling. Ensure proper ventilation to minimize inhalation risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during coupling steps?
- Methodology : Vary catalyst loading (e.g., DMAP at 1–2 equivalents) and reaction time (30 minutes to 24 hours) to assess yield trends. Solvent choice (e.g., dichloromethane vs. THF) and temperature (0°C to room temperature) can influence reaction kinetics. Monitor progress via TLC and optimize stoichiometry to minimize side products like unreacted amines or esters .
Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during characterization?
- Methodology : Suspected impurities or byproducts (e.g., deprotected amines) can be identified via LC-MS fragmentation patterns. For NMR anomalies, compare experimental data with computational predictions (DFT calculations) or literature analogs. Recrystallization or additional chromatography steps may isolate pure compounds for reanalysis .
Q. How can the reactivity of the aminomethyl group in this compound be systematically studied?
- Methodology : Conduct nucleophilic substitution or acylation reactions under controlled pH and solvent conditions. For example, react the amine with acyl chlorides in dichloromethane with triethylamine as a base. Monitor reaction progress via in-situ IR spectroscopy to track carbonyl formation. Kinetic studies can quantify reaction rates under varying temperatures .
Q. What experimental approaches assess the potential biological activity of this compound derivatives?
- Methodology : Use in vitro assays such as enzyme inhibition studies (e.g., kinase or protease targets) with fluorescence-based readouts. Molecular docking simulations predict binding affinities to therapeutic targets like cancer-related proteins. Structure-activity relationship (SAR) studies modify the benzoate or tert-butyl moieties to enhance bioactivity .
Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
